7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole
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Overview
Description
7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole is a complex organic compound that features a benzo[d]thiazole core substituted with methoxy, methylthiazolyl, and imidazolyl groups. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole typically involves multi-step organic reactionsThe subsequent steps involve the formation of the thiazole and imidazole rings, which are then attached to the benzo[d]thiazole core under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, disrupt cellular processes, or interfere with the replication of pathogens. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a five-membered ring containing sulfur and nitrogen.
Imidazole: Another five-membered ring compound with two nitrogen atoms.
Benzo[d]thiazole: The core structure of the compound, known for its biological activities.
Uniqueness
7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy, methylthiazolyl, and imidazolyl groups on the benzo[d]thiazole core enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C15H12N4OS2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-methoxy-6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H12N4OS2/c1-8-5-21-15(19-8)12-11(16-6-17-12)9-3-4-10-14(13(9)20-2)22-7-18-10/h3-7H,1-2H3,(H,16,17) |
InChI Key |
BVZSVLJEDXQQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(N=CN2)C3=C(C4=C(C=C3)N=CS4)OC |
Origin of Product |
United States |
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